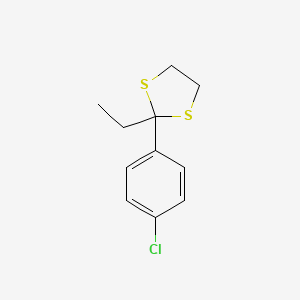
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is an organic compound characterized by the presence of a 1,3-dithiolane ring substituted with a 4-chlorophenyl and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane typically involves the reaction of 4-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which cyclizes to form the dithiolane ring. The general reaction conditions include:
Reagents: 4-chlorobenzaldehyde, 1,2-ethanedithiol
Catalyst: Acidic catalyst such as hydrochloric acid or p-toluenesulfonic acid
Solvent: Anhydrous ethanol or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Nucleophiles (amines, thiols); solvent: ethanol or acetonitrile; temperature: room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted phenyl derivatives
科学研究应用
2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is largely dependent on its chemical reactivity. The compound can interact with biological molecules through its dithiolane ring and chlorophenyl group, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with enzyme activity or cellular signaling pathways.
相似化合物的比较
- 2-(4-Bromophenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Methylphenyl)-2-ethyl-1,3-dithiolane
- 2-(4-Fluorophenyl)-2-ethyl-1,3-dithiolane
Comparison: 2-(4-Chlorophenyl)-2-ethyl-1,3-dithiolane is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems.
属性
CAS 编号 |
6317-15-3 |
|---|---|
分子式 |
C11H13ClS2 |
分子量 |
244.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-2-ethyl-1,3-dithiolane |
InChI |
InChI=1S/C11H13ClS2/c1-2-11(13-7-8-14-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI 键 |
MVMVILNYGXUCCT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(SCCS1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)

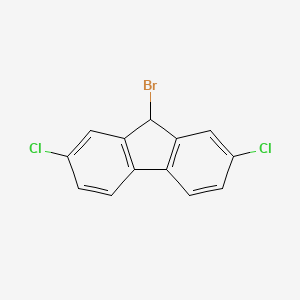

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

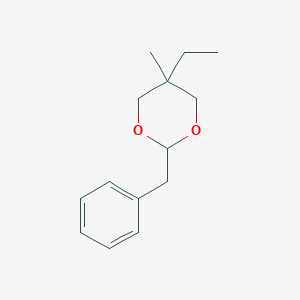
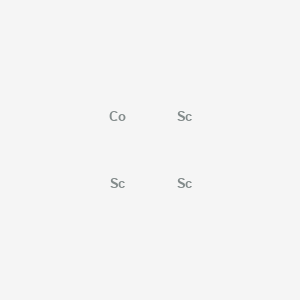
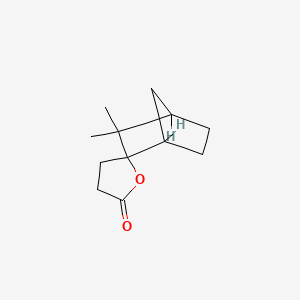
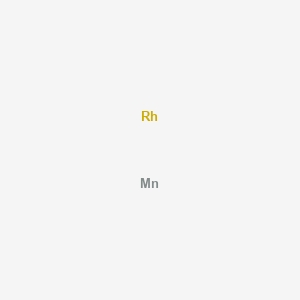
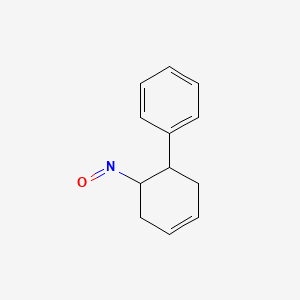
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
